Fmoc-Ala-OH-15N

Catalog No.
S729403
CAS No.
117398-49-9
M.F
C18H17NO4
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ala-OH-15N

CAS Number

117398-49-9

Product Name

Fmoc-Ala-OH-15N

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1

InChI Key

QWXZOFZKSQXPDC-DKOIJTIKSA-N

SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Ala-OH(15N);117398-49-9;FmoC-[15N]Alanine;Fmoc-Ala-OH-15N;L-Alanine-15N,N-Fmoc;489905_ALDRICH;CTK8F9901;9951AC;N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Stable Isotope Labeling for Protein Studies

The incorporation of 15N into Fmoc-Ala-OH-15N allows researchers to label peptides with this isotope. When these isotopically labeled peptides are incorporated into proteins, they become detectable using techniques like mass spectrometry. This approach offers several advantages:

  • Improved Sensitivity: 15N labeling enhances the signal-to-noise ratio in mass spectrometry experiments, leading to better detection of peptides, especially those present in low abundance.
  • Structural Analysis: By analyzing the isotopic pattern of labeled peptides, researchers can gain insights into protein structure and dynamics. This information is valuable for understanding protein function and interactions with other molecules.
  • Protein Quantitation: 15N labeling can be used to quantify the abundance of specific proteins within complex mixtures. This is particularly useful in studies investigating protein expression levels under different conditions or in response to various stimuli.

Applications in Solid Phase Peptide Synthesis

Fmoc-Ala-OH-15N is a valuable building block for solid phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled manner. The Fmoc group ensures compatibility with standard SPPS protocols, allowing for the incorporation of 15N-labeled alanine at specific positions within the peptide sequence.

  • Study of Protein Function: By strategically incorporating 15N-labeled amino acids, researchers can probe the functional regions of proteins and investigate their interactions with other molecules.
  • Development of Therapeutic Peptides: Isotope labeling can be used to track the fate of therapeutic peptides in vivo, providing valuable information about their pharmacokinetics and metabolism.

Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect the amino group of the amino acid during the coupling process. The incorporation of nitrogen-15 allows for isotopic labeling, making it valuable in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Fmoc-Ala-OH-15N appears as a white to light yellow crystalline powder and has a melting point range of 147-153 °C, with a predicted pKa of approximately 3.91 .

The Fmoc group can be removed under basic conditions, typically using a base such as pyridine or triethylamine. This deprotection step is crucial for subsequent peptide coupling reactions. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc group, leading to its cleavage and regeneration of the free amino group .

In solid-phase peptide synthesis, Fmoc-Ala-OH-15N can undergo coupling reactions with other amino acids to form peptides. The stability of the Fmoc group during synthesis allows for sequential addition of amino acids in a controlled manner.

As an amino acid derivative, Fmoc-Ala-OH-15N is primarily utilized in research settings rather than as a therapeutic agent. Its role in proteomics and peptide synthesis allows researchers to study protein interactions and functions. The incorporation of stable isotopes like nitrogen-15 enhances the ability to trace metabolic pathways and analyze protein structures through advanced spectroscopic techniques .

The synthesis of Fmoc-Ala-OH-15N typically involves the reaction of alanine with an Fmoc derivative in a suitable solvent, often acetone or dichloromethane. The general procedure includes:

  • Dissolving Fmoc derivative and alanine in water.
  • Adding sodium bicarbonate to facilitate the reaction.
  • Stirring the mixture overnight.
  • Concentrating under reduced pressure.
  • Acidifying the solution to precipitate the product.
  • Filtering and washing to obtain pure Fmoc-Ala-OH-15N .

This method yields high purity and can be adapted for large-scale production.

Fmoc-Ala-OH-15N is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in solid-phase synthesis.
  • Proteomics: Its isotopic labeling aids in quantitative proteomics studies.
  • Analytical Chemistry: Used as a standard or tracer in mass spectrometry and nuclear magnetic resonance experiments .

The unique properties of Fmoc-Ala-OH-15N enable various interaction studies, particularly in understanding how peptides behave in biological systems. Isotopic labeling allows researchers to track metabolic processes and interactions within cells or tissues, providing insights into protein dynamics and function .

Similar compounds include:

  • Fmoc-L-alanine: A non-labeled version used widely in peptide synthesis.
  • Fmoc-Glycine: Another common building block with similar protective chemistry but differing side chain properties.
  • Fmoc-Leucine: A larger amino acid that provides different steric effects in peptides.
CompoundUnique Features
Fmoc-L-alanineUnlabeled; widely used without isotopes
Fmoc-GlycineSmaller side chain; affects peptide conformation
Fmoc-LeucineLarger side chain; provides hydrophobic interactions

Fmoc-Ala-OH-15N's uniqueness lies in its isotopic labeling combined with its utility in peptide synthesis, making it particularly valuable for advanced research applications where tracking and quantification are essential .

XLogP3

3.1

Dates

Modify: 2023-08-15

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